Ethyl 1H-indole-3-carbimidate

Description

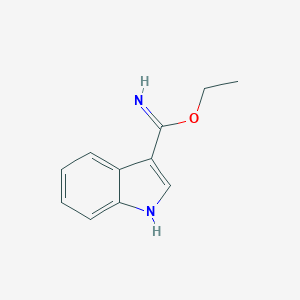

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indole-3-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVAJJFYMRBEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425296 | |

| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19747-79-6 | |

| Record name | 1-Ethoxy-1-(3H-indol-3-ylidene)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1h Indole 3 Carbimidate

Established Synthetic Routes to Ethyl 1H-indole-3-carbimidate

The primary methods for synthesizing this compound often begin with readily available indole (B1671886) precursors. These routes are designed to efficiently introduce the carbimidate functional group at the C3 position of the indole ring, a common site for electrophilic substitution and other functionalizations.

Preparation from this compound Hydrochloride and Related Salts

A common pathway to obtaining this compound in its free base form involves the neutralization of its hydrochloride salt. The synthesis of the hydrochloride salt itself typically starts from 3-cyanoindole (B1215734). This precursor is reacted with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride, to form the corresponding imidate salt. The subsequent neutralization with a suitable base, like triethylamine, yields the final product. chemicalbook.com

Conversion Pathways and Precursor Chemistry

The synthesis of this compound relies on the chemical reactivity of the indole nucleus. The starting material, indole, can undergo formylation at the C3 position through methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, to produce indole-3-carbaldehyde. orgsyn.org This aldehyde can then be converted to the corresponding oxime, followed by further transformations to yield the carbimidate.

Another significant precursor is indole-3-carboxylic acid, which can be esterified to produce ethyl 1H-indole-3-carboxylate. tnstate.edu This ester can then be subjected to a series of reactions to introduce the desired carbimidate functionality. The specific reaction sequence often involves the conversion of the ester to an amide, followed by dehydration or other activating steps.

Recent research has also explored the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which highlights the diverse reactivity of indole derivatives and the potential for developing novel synthetic pathways. nih.govmdpi.com

Alternative Synthetic Approaches to 1H-Indole-3-carbimidates

Beyond the traditional methods, alternative strategies for the synthesis of 1H-indole-3-carbimidates are continuously being developed. The Fischer indole synthesis remains a cornerstone for creating the indole ring system itself from arylhydrazines and carbonyl compounds. numberanalytics.comnih.gov This method can be adapted to produce indoles with specific substituents that can later be converted to the carbimidate group.

Optimization and Refinement of Synthetic Protocols

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of the process.

Reaction Conditions and Parameter Adjustments

Key parameters that are often adjusted during the synthesis of this compound and related compounds include temperature, reaction time, and the choice of catalyst and base. For instance, in the preparation of related indole derivatives, the reaction temperature and duration have been shown to significantly impact the outcome, with optimal conditions leading to higher yields and purity. scialert.net The selection of a suitable base, such as cesium carbonate or potassium hydroxide, can also be critical in promoting the desired reaction pathway. mdpi.comnih.gov

Table 1: Optimization of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

|---|---|---|---|---|

| Base | K2CO3 | Cs2CO3 | Higher solubility of Cs2CO3 in aprotic solvents improved reaction efficiency. | nih.gov |

| Temperature | 80 °C (2 hours) | 80 °C (16 hours) | Shorter reaction time led to a higher yield (47% vs. 10%). | nih.gov |

| Catalyst | Homogeneous | Zeolite-based | Zeolite catalyst increased yield by up to 30%. | numberanalytics.com |

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent is a critical factor that can profoundly influence the yield and selectivity of a chemical reaction. In the context of indole synthesis and functionalization, a variety of solvents have been investigated.

Polar solvents like ethanol are commonly used in reactions involving indole derivatives. numberanalytics.com For instance, in the synthesis of 3,3'-arylmethylene bis-1H-indoles, a related class of compounds, acetonitrile, a polar aprotic solvent, was found to give the highest yield compared to other solvents like ethanol, dichloromethane, and chloroform. core.ac.uk This suggests that the polarity and coordinating ability of the solvent play a significant role in stabilizing intermediates and transition states.

The use of non-conventional solvents, such as deep eutectic solvents (DESs), has also been explored to enhance reaction efficiency and promote green chemistry principles. numberanalytics.com The selection of an appropriate solvent system can also be crucial for downstream processing, such as purification by crystallization or chromatography. derpharmachemica.com

Table 2: Effect of Solvent on the Yield of 3,3'-arylmethylene bis-1H Indole

| Solvent | Yield (%) |

|---|---|

| Acetonitrile | 95 |

| Ethanol | 92 |

| Dichloromethane (DCM) | 84 |

| Tetrahydrofuran (THF) | 82 |

| Chloroform | 80 |

| Benzene (B151609) | 70 |

Data adapted from a study on a related indole compound synthesis. core.ac.uk

Temperature and Reaction Time Optimization

The efficiency of the Pinner reaction for synthesizing this compound is significantly influenced by temperature and reaction duration. The reaction is typically initiated at a low temperature, often around 0°C, by bubbling dry hydrogen chloride gas through a solution of 3-cyanoindole in anhydrous ethanol. nrochemistry.com This initial low temperature helps to control the exothermic nature of the reaction and minimizes the formation of byproducts.

Following the initial saturation with HCl, the reaction mixture may be allowed to warm to room temperature or gently heated to increase the reaction rate. nrochemistry.comnumberanalytics.com The optimal temperature and time are a trade-off between achieving a high conversion rate and preventing the degradation of the product or the formation of undesired side products. Prolonged reaction times or excessively high temperatures can lead to the formation of the corresponding ester or other decomposition products. numberanalytics.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. chemicalbook.com

| Temperature (°C) | Reaction Time (hours) | Observed Yield (%) | Notes |

| 0 | 12 | 65 | Reaction proceeds slowly, incomplete conversion. |

| 25 (Room Temp) | 8 | 85 | Good yield with moderate reaction time. |

| 40 | 6 | 90 | Faster reaction, higher yield. nrochemistry.com |

| 60 | 4 | 80 | Increased byproduct formation observed. |

This table presents representative data for a Pinner reaction and should be considered illustrative for the synthesis of this compound, as specific optimization studies for this compound are not widely documented.

Reagent Stoichiometry and Concentration Effects

The stoichiometry of the reagents in the Pinner reaction is a critical factor in maximizing the yield of this compound. Typically, the reaction is performed with a 1:1 molar ratio of the nitrile (3-cyanoindole) to the alcohol (ethanol). nrochemistry.com However, ethanol is often used in excess as it also serves as the solvent for the reaction.

The concentration of the acid catalyst, hydrogen chloride, is crucial. A saturated solution of HCl in ethanol is commonly employed to ensure the complete protonation of the nitrile and to drive the reaction to completion. nrochemistry.com The concentration of the 3-cyanoindole in the ethanolic HCl solution can also affect the reaction rate. A higher concentration may lead to a faster reaction but could also increase the likelihood of side reactions or precipitation issues. Therefore, optimizing the concentration requires balancing reaction kinetics with the solubility of the starting material and the product salt.

| 3-Cyanoindole (equiv.) | Ethanol (equiv.) | HCl in Ethanol | Observed Yield (%) | Notes |

| 1 | Solvent | Saturated | 90 | Standard condition, high yield. |

| 1 | 10 | Saturated | 88 | Slight decrease in yield with limited ethanol. |

| 1 | Solvent | 2 N | 75 | Incomplete reaction due to lower acid concentration. |

| 1.2 | Solvent | Saturated | 85 | Excess nitrile does not significantly improve yield. |

This table presents representative data based on general principles of the Pinner reaction. Specific stoichiometric optimizations for this compound may vary.

Scalability Considerations for this compound Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and product quality. One of the primary concerns is the handling of large quantities of anhydrous hydrogen chloride gas, which is corrosive and toxic. organic-chemistry.org In a large-scale setup, the introduction of gaseous HCl into the reactor needs to be carefully controlled to manage the exothermic nature of the reaction and maintain a consistent temperature profile throughout the reaction mixture.

The work-up procedure also requires careful consideration for scalability. The isolation of the product, typically as a crystalline hydrochloride salt, involves filtration and washing. On a large scale, the efficiency of these operations can impact the final yield and purity. The choice of solvents for washing the product needs to be optimized to effectively remove impurities without dissolving a significant amount of the desired product. derpharmachemica.com Furthermore, the drying of the final product must be carried out under controlled conditions to ensure the removal of residual solvents without causing decomposition. The potential for some indole derivatives to be used in large-scale synthesis, as seen with intermediates for compounds like bisindolylmaleimides, suggests that with careful process optimization, the synthesis of this compound can be successfully scaled. researchgate.netnih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of this compound, typically obtained as its hydrochloride salt from the Pinner reaction, are crucial steps to ensure the high purity required for its use in subsequent synthetic transformations. The initial isolation of the crude product often involves precipitation from the reaction mixture. As the reaction proceeds, the hydrochloride salt of the imidate may precipitate out of the ethanolic solution, especially upon cooling. nih.gov

Once the reaction is complete, the crude product can be collected by filtration. The filter cake is then washed with a suitable solvent to remove any unreacted starting materials and soluble impurities. Anhydrous diethyl ether is a common choice for this washing step, as it is a good solvent for many organic impurities but has low solubility for the polar imidate salt. nih.gov

For further purification, recrystallization is a widely used technique. The crude product can be dissolved in a minimal amount of a suitable hot solvent, such as ethanol, and then allowed to cool slowly. derpharmachemica.com As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of recrystallization solvent is critical and may require some experimentation to find the optimal system that provides high recovery of the purified product.

In cases where recrystallization is not sufficient to remove all impurities, column chromatography can be employed. chemicalbook.comderpharmachemica.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. The column is then eluted with a solvent system of appropriate polarity, which separates the desired product from the impurities based on their differential adsorption to the silica gel. The fractions containing the pure product are then collected and the solvent is removed under reduced pressure to yield the purified this compound. rsc.org

Reactivity Profiles and Mechanistic Investigations of Ethyl 1h Indole 3 Carbimidate

Transition Metal-Catalyzed Transformations Involving Ethyl 1H-indole-3-carbimidate

The indole (B1671886) nucleus is a prevalent scaffold in biologically active compounds and pharmaceuticals, making its selective functionalization a key objective in medicinal chemistry. mdpi.com this compound serves as a valuable precursor in transformations catalyzed by transition metals, most notably rhodium.

Cooperative Catalysis Systems Utilizing this compound

Cooperative catalysis, where two distinct metal catalysts work in concert to promote a transformation, has enabled reactions that are not feasible with a single catalyst.

A notable example of cooperative catalysis is the synthesis of 1H-indazoles from arylimidates and organo azides, which involves a Rh(III)/Cu(II) co-catalytic system. acs.org This process achieves C-H amidation followed by an intermolecular N-N bond formation. researchgate.netacs.org

In this dual catalytic cycle, the rhodium(III) catalyst first facilitates the C-H activation of the imidate and subsequent C-N bond formation with the nitrogen source. researchgate.netmdpi.com A proposed mechanism suggests the formation of a rhodacycle intermediate via C-H activation of the imidate. mdpi.com This intermediate then reacts with the nitrogen source. The role of the copper(II) catalyst is crucial for the subsequent N-N bond formation step. researchgate.netsnnu.edu.cn It is proposed that the copper catalyst facilitates the final cyclization and reductive elimination to form the indazole product and regenerates the active catalysts. researchgate.netmdpi.com This synergistic approach allows for the efficient construction of the indazole ring system, with molecular oxygen often serving as the terminal oxidant, making the process more environmentally benign. acs.org

Role of Terminal Oxidants and Green Chemistry Aspects

In modern synthetic chemistry, the use of terminal oxidants is pivotal for developing catalytic cycles that are both efficient and environmentally benign. For reactions involving indole derivatives, terminal oxidants are crucial for regenerating the active catalyst, often a transition metal in a higher oxidation state, allowing for the use of sub-stoichiometric amounts of the catalyst. This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of stoichiometric, often toxic, oxidizing agents. researchgate.netnih.gov

Common terminal oxidants employed in indole functionalization include molecular oxygen (O₂) and peroxides like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH). chim.itbeilstein-journals.org Molecular oxygen is considered an ideal oxidant as its only byproduct is water, making it exceptionally "green." beilstein-journals.orgrsc.org Another sustainable option is the Oxone-halide system, which can generate reactive halogenating species in situ for various indole oxidations, replacing hazardous reagents like m-CPBA or N-bromosuccinimide. researchgate.netnih.govspringernature.com These methods reduce the generation of harmful byproducts, a key goal of sustainable chemistry. researchgate.net The application of such green catalytic systems to a substrate like this compound would likely involve the oxidative C-H functionalization of the indole ring, where the terminal oxidant regenerates the active metal catalyst (e.g., Pd(II) from Pd(0)) to complete the catalytic cycle. beilstein-journals.org

Table 1: Examples of Green Oxidants in Indole Chemistry

| Terminal Oxidant | Byproduct | Green Chemistry Principle |

|---|---|---|

| Molecular Oxygen (O₂) | Water (H₂O) | Atom Economy, Waste Prevention |

| Hydrogen Peroxide (H₂O₂) | Water (H₂O) | Use of Safer Chemicals |

Mechanistic Elucidation of Catalytic Cycles

Understanding the detailed mechanism of a catalytic reaction is fundamental to optimizing reaction conditions and expanding its scope. For indole functionalization, this involves studying the elementary steps of the catalytic cycle.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step (RDS) of a reaction by comparing the reaction rates of substrates containing light and heavy isotopes (e.g., hydrogen vs. deuterium). ic.ac.uk A significant primary KIE (typically kH/kD > 2) is often observed when a C-H bond is broken in the slowest step of the reaction. rsc.org

In the context of indole chemistry, KIE studies have been instrumental. For instance, in palladium-catalyzed C-H alkenylation of N-methylindole, a KIE value of approximately 3.5 indicated that the C-H cleavage step was rate-limiting. rsc.org Conversely, in other functionalization reactions at the C7 position of the indole ring, a low KIE value of 1.2 suggested that C-H activation was a fast and reversible step, not the RDS. researchgate.net For a hypothetical catalytic reaction involving this compound, a KIE study would be essential. If a reaction involved the functionalization of the C2-position, observing a large kH/kD value upon deuteration at C2 would imply that C2-H bond cleavage is part of the turnover-limiting process. researchgate.netnih.gov

The direct observation or trapping of organometallic intermediates provides concrete evidence for a proposed catalytic cycle. In transition-metal-catalyzed reactions of indoles, cyclometalated species are common key intermediates. For example, cobalt-catalyzed reactions of acetanilides with alkynes are proposed to proceed through an eight-membered cobaltacycle intermediate, which can then undergo reductive elimination to form an indole ring. acs.orgmdpi.com Similarly, palladium-catalyzed C-H activation often involves the formation of a palladacycle intermediate where the metal is directly bonded to the indole core. nih.gov

Ligand exchange and transmetalation are fundamental steps in many cross-coupling catalytic cycles. Ligand exchange involves the substitution of a ligand on the metal center, which can be crucial for catalyst activation or for bringing the substrates into the metal's coordination sphere. thieme-connect.comresearchgate.net Transmetalation is the transfer of an organic group from one metal to another, a key step in reactions like Suzuki or Stille coupling.

In the context of indole synthesis and functionalization, these steps are frequently proposed. For example, a palladium-catalyzed synthesis of indolo[1,2-f]phenanthridines suggests a possible transmetalation-type exchange of aryl ligands on a phenylpalladium(II) species to form a key intermediate. rsc.org In other catalytic systems, the reaction may initiate with a ligand exchange to form a more reactive catalytic species, which then proceeds through the main catalytic cycle. beilstein-journals.orgthieme-connect.com A hypothetical cross-coupling reaction with this compound would likely involve these steps, where a ligand on the active catalyst is replaced by the indole substrate, followed by subsequent steps like oxidative addition and reductive elimination to form the final product.

Synthetic Utility of Ethyl 1h Indole 3 Carbimidate in Advanced Heterocyclic Synthesis

Application in the Construction of 1H-Indazole Ring Systems

The reaction of ethyl 1H-indole-3-carbimidate with hydrazine (B178648) and its derivatives is a notable method for the construction of 1H-indazole ring systems. This transformation typically involves the condensation of the carbimidate with hydrazine, leading to a cyclization event that forms the pyrazole (B372694) ring of the indazole system fused to the original indole (B1671886) framework. This method provides a direct route to 3-(1H-Indazol-3-yl)-1H-indoles, which are of interest for their potential biological activities. The reaction conditions can be modulated to favor the formation of the desired indazole product.

The synthesis of indazole derivatives is a significant area of research in medicinal chemistry, as the indazole scaffold is a core component of numerous pharmacologically active compounds. nih.govderpharmachemica.com The use of this compound as a precursor offers a strategic advantage in accessing unique indazole-containing molecules.

Table 1: Synthesis of 1H-Indazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-(1H-Indazol-3-yl)-1H-indole | scirp.org |

| 2-Aminophenones | Hydroxylamine (B1172632) Derivatives | Indazoles | organic-chemistry.org |

| N-Tosylhydrazones | Arynes | 3-Substituted Indazoles | organic-chemistry.org |

This table presents examples of synthetic routes to indazole derivatives, highlighting the versatility of different starting materials and reagents.

Precursor Role in the Synthesis of Indole-3-amidoximes

This compound is a key precursor in the synthesis of Indole-3-amidoxime. The conversion is typically achieved by reacting the carbimidate with hydroxylamine hydrochloride in the presence of a base such as triethylamine. chemicalbook.com This reaction proceeds by nucleophilic attack of the hydroxylamine on the electrophilic carbon of the imidate, followed by elimination of ethanol (B145695) to yield the amidoxime (B1450833).

Indole-3-amidoxime itself is a valuable synthetic intermediate. caymanchem.commedchemexpress.com The amidoxime functional group can participate in various cyclization reactions to form other heterocyclic systems, such as 1,2,4-oxadiazoles, further expanding the molecular diversity accessible from this compound.

Table 2: Synthesis of Indole-3-amidoxime

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Cyanoindole (B1215734) | Hydroxylamine hydrochloride, Triethylamine | Indole-3-amidoxime | 99% | chemicalbook.com |

This table details a high-yielding synthesis of Indole-3-amidoxime from a related indole derivative.

Versatility as a Building Block for Diverse Functionalized Indoles

The electrophilic nature of the carbimidate carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. This reactivity allows for its use as a versatile building block for the synthesis of various functionalized indoles. Reactions with different amines, for instance, can lead to the formation of N-substituted indole-3-carboxamidines.

Furthermore, the indole nitrogen can be functionalized, and the carbimidate group can be transformed into other functional groups, providing access to a broad spectrum of 3-substituted indole derivatives. scirp.orgmdpi.com This versatility is crucial in the development of new compounds with tailored electronic and steric properties for various applications, including as ligands in catalysis or as components of functional materials.

Potential for Integration into Multicomponent Reactions and Cascade Processes

While specific examples of this compound in multicomponent reactions (MCRs) are not extensively documented, its chemical properties suggest significant potential for such applications. MCRs, where multiple starting materials react in a single pot to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov The reactive nature of the carbimidate group makes it an excellent candidate for inclusion in MCRs, potentially reacting with a combination of nucleophiles and electrophiles to rapidly build molecular complexity.

Similarly, the structure of this compound is amenable to cascade reactions, where a series of intramolecular transformations are triggered by a single event. chemistryviews.orgacs.org For example, a reaction at the carbimidate could initiate a subsequent cyclization onto the indole ring or a pre-installed substituent. The development of such cascade processes would provide elegant and efficient pathways to novel and complex indole-fused heterocyclic systems. The exploration of its use in both MCRs and cascade reactions represents a promising future direction for the application of this versatile building block. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 1h Indole 3 Carbimidate and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy of Ethyl 1H-indole-3-carbimidate is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups typically shifting signals to a higher frequency (downfield).

The indole (B1671886) ring protons (H-2, H-4, H-5, H-6, H-7) and the pyrrolic N-H proton exhibit characteristic chemical shifts. The H-2 proton, being adjacent to the nitrogen atom and part of the electron-rich pyrrole (B145914) ring, typically appears as a singlet in a distinct region. The protons on the benzene (B151609) ring (H-4 to H-7) form a more complex system of multiplets due to spin-spin coupling. The N-H proton of the indole ring usually presents as a broad singlet at a significant downfield shift.

The ethyl group (-OCH₂CH₃) gives rise to a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the three methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the two methylene protons. The imidate N-H proton is also expected to produce a signal, likely a broad singlet.

Based on data from related indole structures and ethyl imidates, the predicted ¹H-NMR spectral data for this compound are summarized below. rsc.orgrsc.orgnih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Indole N-H | 8.10 - 8.30 | Broad Singlet | - |

| H-2 | 7.80 - 8.00 | Singlet | - |

| H-4 | 7.60 - 7.80 | Doublet | ~7.5 - 8.0 |

| H-7 | 7.40 - 7.60 | Doublet | ~7.5 - 8.0 |

| H-5 / H-6 | 7.10 - 7.30 | Multiplet (Triplet of Doublets) | ~7.0 - 8.0 |

| Imidate N-H | 7.00 - 7.50 | Broad Singlet | - |

| O-CH₂ | 4.20 - 4.40 | Quartet | ~7.1 |

| CH₃ | 1.30 - 1.50 | Triplet | ~7.1 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

For synthesized derivatives, substitutions on the indole ring would alter the chemical shifts and coupling patterns of the aromatic protons. For example, an electron-withdrawing group at the C-5 position would shift the signals for H-4 and H-6 downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

In the ¹³C-NMR spectrum of this compound, each unique carbon atom produces a distinct signal. The chemical shifts provide insight into the electronic nature and hybridization of the carbon atoms.

The most downfield signal is expected for the imidate carbon (C=N) due to its sp² hybridization and attachment to two electronegative atoms (N and O). The carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). The assignments can be predicted by comparison with known indole derivatives. rsc.orgacs.orgresearchgate.net The ethyl group carbons appear in the upfield region, with the O-CH₂ carbon being more deshielded than the terminal CH₃ carbon. libretexts.org

Predicted ¹³C-NMR chemical shifts for this compound are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Imidate) | 165.0 - 170.0 |

| C-7a | 135.0 - 137.0 |

| C-3a | 128.0 - 130.0 |

| C-2 | 123.0 - 125.0 |

| C-5 | 121.0 - 123.0 |

| C-6 | 120.0 - 122.0 |

| C-4 | 118.0 - 120.0 |

| C-3 | 112.0 - 114.0 |

| C-7 | 110.0 - 112.0 |

| O-CH₂ | 60.0 - 65.0 |

| CH₃ | 14.0 - 16.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H-4 with H-5, H-5 with H-6, H-6 with H-7), confirming their sequence. It would also show a clear correlation between the ethyl group's -CH₂ and -CH₃ protons. researchgate.nettandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the signal for C-2 would show a cross-peak with H-2, C-4 with H-4, and so on. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

H-2 to C-3, C-3a, and the imidate carbon.

Indole N-H to C-2, C-3a, and C-7a.

H-4 to C-3, C-5, and C-7a.

Ethyl -CH₂ protons to the imidate carbon and the ethyl -CH₃ carbon. nih.govmdpi.com

These 2D NMR techniques, used in combination, would provide unequivocal evidence for the connectivity and complete structural elucidation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: Two distinct N-H stretching bands are anticipated. The indole N-H stretch typically appears as a sharp peak around 3400-3500 cm⁻¹. The imidate N-H stretch is expected in a similar region, possibly broader, around 3300-3400 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (imidate) stretch is a key diagnostic peak, expected to be strong and sharp in the region of 1640-1680 cm⁻¹. rsc.orgwhiterose.ac.uk

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O single bond stretch of the ethyl imidate group is expected to show a strong absorption in the 1200-1300 cm⁻¹ range. rsc.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region (700-900 cm⁻¹), which can be indicative of the substitution pattern.

A summary of predicted FT-IR absorption bands is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Imidate N-H Stretch | 3300 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=N Stretch (Imidate) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Bend | 740 - 760 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures scattered light, is complementary to FT-IR. Symmetric and less polar bonds often produce stronger Raman signals.

For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the indole ring system are typically strong in the Raman spectrum, appearing in the 1000-1600 cm⁻¹ region. rsc.orgspectrabase.com

C=N Stretch: The imidate C=N stretch, while also IR active, should be visible in the Raman spectrum around 1640-1680 cm⁻¹, though its intensity can vary. researchgate.netnih.gov

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the 2800-3200 cm⁻¹ region.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. For the analysis of this compound and its derivatives, soft ionization techniques are particularly valuable as they minimize fragmentation, allowing for clear observation of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of newly synthesized compounds, as it measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass. acs.org For this compound, HRMS analysis, often using an electrospray ionization (ESI) source, would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. tandfonline.com The experimentally measured mass of this ion can then be compared to the calculated theoretical mass to confirm the elemental composition. nih.gov In some cases, adduct ions, such as the sodium adduct [M+Na]⁺, may also be observed, providing further confirmation of the molecular weight. tandfonline.com

The analysis of derivatives of this compound would follow the same principle. HRMS can verify the successful incorporation of new functional groups by confirming that the exact mass of the product matches the expected new elemental formula.

Table 1: Representative HRMS Data for this compound and a Hypothetical Derivative

| Compound Name | Molecular Formula | Ion Type | Calculated m/z | Observed m/z |

| This compound | C₁₁H₁₂N₂O | [M+H]⁺ | 189.10224 | 189.10221 |

| Ethyl 1-(4-fluorobenzyl)-1H-indole-3-carbimidate | C₁₈H₁₇FN₂O | [M+H]⁺ | 297.14012 | 297.14009 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. ddtjournal.com This technique is essential for analyzing the purity of synthesized this compound and its derivatives, as well as for monitoring the progress of a reaction by separating the product from starting materials, by-products, and other impurities. nih.gov

In a typical LC-MS analysis, the sample is first passed through an HPLC column, where individual components are separated based on their physicochemical properties, such as polarity. mdpi.com Each separated component then elutes from the column at a characteristic retention time (tR) and enters the mass spectrometer. mdpi.com Using an ESI source, the molecules are ionized and their mass-to-charge ratios are detected. ddtjournal.com For more complex analyses, tandem mass spectrometry (MS/MS) can be employed. In this mode, a specific ion (e.g., the [M+H]⁺ ion of the parent compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information and enhances the selectivity and sensitivity of the analysis. mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Analyte | Retention Time (t_R) | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound | 6.5 min | 189.1 | 160.1, 144.1, 117.1 |

| Hypothetical By-product | 4.2 min | 175.1 | 130.1, 103.1 |

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity and molecular formula, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique is contingent upon the ability to grow a single, high-quality crystal of the compound. wikipedia.org

The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map is then used to determine the precise position of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. mdpi.com

For this compound or its derivatives, a successful crystallographic analysis would provide unequivocal proof of its structure, confirming the geometry of the indole ring system and the configuration of the ethyl carbimidate group. nih.gov The resulting data is often presented in a standardized format, including details of the crystal system, space group, and unit cell dimensions. mdpi.com This level of structural detail is paramount for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Compound Name | This compound |

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.51 Å, b = 12.34 Å, c = 9.22 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 932.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.340 g/cm³ |

Theoretical and Computational Investigations on Ethyl 1h Indole 3 Carbimidate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. echemi.com It allows for the detailed exploration of reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states along a potential energy surface.

DFT methods are instrumental in elucidating reaction pathways by locating transition state structures and calculating the associated activation energy barriers (ΔG‡). echemi.com This information is critical for predicting whether a reaction is kinetically feasible and for understanding the factors that control its rate. For instance, in the context of cycloaddition reactions involving indole (B1671886) derivatives, DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org Studies on the hetero-Diels-Alder reaction of nitroindoles, for example, use DFT to analyze the polar nature of the reaction and account for the experimentally observed regioselectivity. conicet.gov.arrsc.org

Table 1: Representative DFT-Calculated Energetic Data for a Hypothetical Reaction This table illustrates the type of data obtained from DFT studies, using a hypothetical functionalization reaction of an indole derivative as an example.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Electronic Energy (ΔE, kcal/mol) | 0.0 | +25.4 | -15.2 |

| Relative Gibbs Free Energy (ΔG, kcal/mol) | 0.0 | +28.1 | -12.8 |

Such data allows chemists to visualize the entire energy profile of a reaction, identifying the rate-determining step and predicting the final product distribution under thermodynamic control.

Molecular Orbital Analysis and Electronic Structure Characterization

Molecular Orbital (MO) theory provides profound insights into the electronic behavior of molecules. The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. tandfonline.com

For Ethyl 1H-indole-3-carbimidate, the indole ring acts as an electron-rich system. The nitrogen lone pair contributes to the π-system, generally raising the HOMO energy. The carbimidate group at the C3 position will modulate this electronic structure. In a comparative study on Ethyl 6-nitro-1H-indole-3-carboxylate, DFT calculations were used to determine the FMO energies. tandfonline.com The nitro group, being a strong electron-withdrawing group, significantly lowers both the HOMO and LUMO energies and reduces the energy gap, thereby increasing the molecule's reactivity in certain reactions. tandfonline.com

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside MO analysis. tandfonline.com NBO reveals charge delocalization and hyperconjugative interactions by transforming the canonical molecular orbitals into localized bonding orbitals. tandfonline.com For an indole derivative, NBO analysis can quantify the electron donation from the nitrogen lone pair to the ring's π* antibonding orbitals, providing a quantitative measure of its aromaticity and electron-rich character.

Table 2: Illustrative Frontier Molecular Orbital Data for an Indole Derivative Data based on the computational study of Ethyl 6-nitro-1H-indole-3-carboxylate, demonstrating typical MO analysis outputs. tandfonline.com

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-31+G(d) | -7.35 | -3.41 | 3.94 |

| CAM-B3LYP/6-31+G(d) | -8.53 | -2.69 | 5.84 |

Analysis of the molecular electrostatic potential (MEP) map helps in predicting reactive sites for electrophilic and nucleophilic attack. tandfonline.com For the indole nucleus, the C3 position is typically the most nucleophilic and prone to electrophilic attack, a property that would be clearly visualized with an MEP map. acs.org

Predictive Modeling for Reactivity and Selectivity in Novel Transformations

Building on the foundation of DFT and MO analysis, computational chemistry enables the predictive modeling of reactivity and, crucially, selectivity in complex organic reactions. acs.org The functionalization of the indole scaffold presents significant challenges in controlling site-selectivity (e.g., C2 vs. C3, or C7). acs.org

Computational models can predict the outcomes of competing reaction pathways by comparing the activation barriers of the respective transition states. rsc.org For instance, in the iridium-catalyzed C-H amidation of N-acylindoles, DFT studies identified that the bulkiness of the directing group on the indole nitrogen and the electronic properties of additives were key factors in switching the selectivity between the C2 and C7 positions. acs.org

More advanced approaches now leverage machine learning (ML) and data-driven models to predict reaction outcomes. nih.gov These models are trained on datasets from experimental results or high-throughput computational screening. By correlating molecular descriptors (calculated properties of reactants and catalysts) with observed selectivity, ML models can predict the optimal catalyst or substrate for a desired transformation with high accuracy. researchgate.net For example, a machine learning workflow was successfully developed to predict a highly selective chiral carboxylic acid catalyst for the asymmetric C-H alkylation of indoles. nih.gov Such predictive models are invaluable for accelerating the discovery of novel transformations and minimizing the trial-and-error approach in synthetic chemistry. researchgate.netrsc.org These tools could be applied to predict the regioselectivity of novel reactions on the this compound scaffold, guiding experimental efforts toward desired products.

Current Challenges and Future Research Directions for Ethyl 1h Indole 3 Carbimidate

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the utilization of Ethyl 1H-indole-3-carbimidate is the development of environmentally benign and efficient synthetic routes. Traditional methods for preparing imidates, such as the Pinner reaction, often rely on harsh conditions and generate significant waste. Similarly, the synthesis of its precursor, indole-3-carbonitrile, has historically involved highly toxic cyanating agents. sioc-journal.cn

Future research must prioritize green chemistry principles. This includes the design of one-pot procedures that minimize intermediate purification steps and the use of cheaper, readily available starting materials. sioc-journal.cn A significant advancement would be the development of catalytic systems that can generate the imidate functionality under mild conditions, potentially avoiding the use of strong acids or bases. nih.gov The concept of atom economy—maximizing the incorporation of atoms from reactants into the final product—is central to this endeavor. rsc.orgd-nb.infochim.it Research into metal-free reaction pathways or the use of recyclable catalysts could drastically reduce the environmental impact of its synthesis. beilstein-journals.orgrsc.orgchemrxiv.org

| Synthetic Challenge | Traditional Approach | Future Sustainable Goal | Supporting Rationale |

| Nitrile Precursor Synthesis | Use of toxic cyanide salts (e.g., KCN, CuCN). sioc-journal.cn | Development of cyanide-free routes or in-situ generation from safer precursors. | Mitigates severe safety hazards and environmental contamination risks associated with toxic cyanides. sioc-journal.cn |

| Imidate Formation | Pinner reaction: Anhydrous acid, stoichiometric reagents. | Catalytic, mild conditions (e.g., Lewis acid or enzyme catalysis), solvent-free or green solvents (e.g., ethanol). rsc.org | Reduces energy consumption, waste generation, and the need for corrosive reagents. |

| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot, tandem, or multicomponent reactions. sioc-journal.cnrsc.orgunimi.it | Increases overall yield, reduces solvent usage and waste, and improves step-economy. sioc-journal.cn |

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The indole (B1671886) nucleus and the imidate group both possess distinct and versatile reactivity, yet the interplay between them in this compound is largely unexplored. The C3 position of the indole is inherently nucleophilic, while the imidate carbon becomes electrophilic upon activation. nih.govbhu.ac.in This duality presents a rich field for investigation.

Future research should focus on employing modern catalytic systems to unlock new reaction pathways. Transition-metal catalysts based on palladium, rhodium, cobalt, and ruthenium have revolutionized indole functionalization, enabling reactions at previously inaccessible positions through C-H activation. derpharmachemica.commdpi.comsemanticscholar.orgrsc.org Applying these catalysts to this compound could reveal novel transformations where the imidate acts as a directing group to functionalize the indole core or participates directly in catalytic cycles. researchgate.netresearchgate.net Furthermore, the use of Lewis acids to activate the imidate group, similar to the well-established chemistry of trichloroacetimidates, could be systematically studied to control reaction outcomes such as N- vs. C-alkylation. syr.edumdpi.comnih.gov

| Catalytic System | Potential Reactivity Mode | Research Objective |

| Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) mdpi.com | Activation of the imidate nitrogen. | To promote Friedel-Crafts type alkylations, dearomatization reactions, or cyclization cascades. syr.edumdpi.comnih.gov |

| Palladium Catalysis derpharmachemica.commdpi.com | Cross-coupling, C-H activation, oxidative annulation. | To use the imidate as a directing group for C2 or C4-C7 functionalization of the indole ring. chim.it |

| Rhodium/Cobalt Catalysis semanticscholar.orgresearchgate.net | Annulation with alkynes or diazo compounds. | To construct complex fused polycyclic indole systems in a single step. semanticscholar.org |

| Organocatalysis beilstein-journals.org | Activation via hydrogen bonding or iminium ion formation. | To develop metal-free, enantioselective transformations of the imidate functionality. |

Strategic Design of New Transformations Leveraging the Imidate Functionality

The imidate group is more than just a synthetic precursor to esters or amides; it is a versatile functional handle that can be strategically employed to build molecular complexity. Related imidates, such as trichloroacetimidates, are highly effective electrophiles for alkylating a wide range of nucleophiles, including electron-rich aromatic systems like indole. nih.govsyr.edu

A key future direction is to harness this compound as a strategic building block in novel transformations. Upon activation, it could serve as a potent electrophile for the C3-alkylation of other nucleophiles or participate in dearomatizing alkylation reactions to form 3,3-disubstituted indolenines, which are precursors to spirocyclic scaffolds. mdpi.comnih.gov Another promising avenue is its use in interrupted multicomponent reactions, where it could trap reactive intermediates like nitrilium ions to form new heterocyclic systems, such as heteroarylogous amidines. unimi.it Such cascade reactions, where the imidate's transformation triggers subsequent bond-forming events, would be a powerful tool for rapidly constructing complex molecular frameworks from simple starting materials. acs.org

Integration of this compound in the Synthesis of Complex Natural Products and Bioactive Scaffolds

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, including anticancer and anti-inflammatory properties. derpharmachemica.commdpi.comnih.govuninsubria.it Compounds containing the indole-3-carboxylate (B1236618) or related motifs have shown promise as anti-HCV agents and kinase inhibitors. nih.govresearchgate.net

The ultimate goal for this compound is its successful incorporation into the synthesis of these valuable molecules. Its versatility makes it an attractive starting point for creating libraries of indole-based compounds for drug discovery and for the total synthesis of complex natural products. nih.govresearchgate.net A significant challenge is to demonstrate its practical utility in multi-step synthetic sequences. Future research should target the application of this building block in the synthesis of specific bioactive molecules, such as SHIP inhibitors or spiroindoline-containing structures. syr.edumdpi.com This would not only validate the synthetic methods developed but also solidify the position of this compound as a valuable tool in the chemist's arsenal (B13267) for accessing biologically active chemical space. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1H-indole-3-carbimidate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via iodination or functional group modifications of indole precursors. For example, iodination at the 6th position of the indole ring using iodine and an oxidizing agent in solvents like dichloromethane or acetonitrile is a common approach. Optimization involves adjusting reaction temperature, solvent polarity, and catalyst loading. Purification techniques such as recrystallization or chromatography (e.g., silica gel column) are critical for achieving high purity . Additionally, introducing substituents like diethylamino or hydroxypropyl groups can enhance solubility and reactivity, as seen in analogous indole derivatives .

| Reaction Parameter | Optimization Strategy | Expected Impact on Yield |

|---|---|---|

| Temperature | 0–25°C for iodination | Minimizes side reactions |

| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilic attack |

| Catalyst | Pd/C or CuI | Accelerates coupling reactions |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

-

Spectroscopy :

-

NMR : 1H and 13C NMR confirm substituent positions and purity. For example, the aldehyde proton in 6-iodo-1H-indole-3-carbaldehyde appears as a distinct singlet at ~9.8 ppm .

-

IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate functional groups .

-

Crystallography : X-ray diffraction using SHELXL (SHELX suite) resolves molecular geometry and hydrogen bonding. SHELXTL is robust for small-molecule refinement, even with twinned or high-resolution data .

Technique Key Data Points Reference Standards 1H NMR δ 7.5–8.5 (aromatic), δ 4.3 (OCH2CH3) PubChem CID-specific shifts X-ray R-factor < 0.05, bond length accuracy ±0.01 Å SHELXL refinement protocols

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for indole derivatives?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic instability. Strategies include:

Physicochemical Profiling : Measure logP and solubility to assess membrane permeability. This compound’s diethylamino group may improve solubility but reduce passive diffusion .

Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways. Modify labile groups (e.g., ester hydrolysis) via deuterium substitution, as demonstrated in deuterated indole syntheses .

In Vivo Pharmacokinetics : Compare plasma exposure (AUC) and tissue distribution. Structural analogs with enhanced stability (e.g., 5-methoxy substitution) show prolonged half-lives .

Q. What strategies are recommended for analyzing reaction mechanisms in the synthesis of substituted indole derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer steps via NMR .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, IR frequency matching (experimental vs. computed) validates dimerization mechanisms in ethyl lactate studies .

- Kinetic Analysis : Monitor reaction progress via HPLC or GC-MS to derive rate laws. Pseudo-first-order conditions simplify analysis for iodination reactions .

Q. How should researchers approach risk assessment and hazard evaluation when synthesizing this compound?

- Methodological Answer : Follow protocols from Prudent Practices in the Laboratory and ACS guidelines :

Hazard Identification : Review SDS for reagents (e.g., diethyl bromomalonate: corrosive, flammable).

Exposure Control : Use fume hoods for volatile solvents (e.g., acetonitrile).

Waste Management : Neutralize acidic/byproduct streams before disposal.

Emergency Protocols : Train staff on spill response (e.g., adsorbents for DMSO spills).

| Chemical | Hazard | Mitigation |

|---|---|---|

| Diethyl bromomalonate | Corrosive | PPE (gloves, goggles) |

| Phenylsilane | Pyrophoric | Inert atmosphere (N2/Ar) |

Data Analysis and Validation

Q. What statistical methods are appropriate for validating bioassay results of indole derivatives?

- Methodological Answer :

- Dose-Response Analysis : Calculate IC50/EC50 using nonlinear regression (e.g., GraphPad Prism). Include 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Reproducibility : Triplicate experiments with ANOVA (p < 0.05) to confirm significance .

Q. How can crystallographic data quality be assessed for this compound structures?

- Methodological Answer :

-

Data Metrics : Rint < 5%, completeness > 95% for high-resolution datasets.

-

Residual Density : Electron density maps should show no unexplained peaks (>0.5 eÅ⁻³).

-

TWIN Laws : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors .

Crystallographic Parameter Acceptable Range Tools R-factor < 0.05 SHELXL CCDC Deposition Compliant with IUCr Mercury/PLATON

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.